molecular formula C12H7BrN4O2 B8598412 5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8598412
M. Wt: 319.11 g/mol
InChI Key: RFWNHSNIAFMOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H7BrN4O2 and its molecular weight is 319.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7BrN4O2

Molecular Weight

319.11 g/mol

IUPAC Name

5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H7BrN4O2/c13-9-5-14-12-10(9)11(15-6-16-12)7-2-1-3-8(4-7)17(18)19/h1-6H,(H,14,15,16)

InChI Key

RFWNHSNIAFMOPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CNC3=NC=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine (12 g, 50 mmol) in DMF (167 mL) was added NBS (10.2 g, 57.4 mmol) and the mixture stirred for 30 minutes. Water (833 mL) was added which led to the precipitation of the desired product. The reaction mixture was allowed to stir for 15 minutes before being filtered and washed with 500 mL of water to give 5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine. LRMS (ESI) calc'd for C12H8BrN4O2[M+H]+: 319, found 319.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
167 mL
Type
solvent
Reaction Step One
Name
Quantity
833 mL
Type
reactant
Reaction Step Two

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